molecular formula C6H4F3IN2S B13658965 3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine

3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine

Cat. No.: B13658965
M. Wt: 320.08 g/mol
InChI Key: XNFLUXCDDSINPP-UHFFFAOYSA-N
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Description

3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3IN2S. It is a fluorinated pyridine derivative, characterized by the presence of iodine and a trifluoromethylthio group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both iodine and a trifluoromethylthio group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications .

Properties

Molecular Formula

C6H4F3IN2S

Molecular Weight

320.08 g/mol

IUPAC Name

3-iodo-5-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C6H4F3IN2S/c7-6(8,9)13-3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12)

InChI Key

XNFLUXCDDSINPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)N)SC(F)(F)F

Origin of Product

United States

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